For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2,4,5-Trimethylphenylboronic Acid
This guide provides a comprehensive protocol for the synthesis of 2,4,5-trimethylphenylboronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Introduction
Arylboronic acids are crucial reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. 2,4,5-Trimethylphenylboronic acid, with its specific substitution pattern, is of interest for the synthesis of targeted therapeutic agents and functional materials. The most common and reliable method for the preparation of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[1][2] This guide details a robust protocol for the synthesis of 2,4,5-trimethylphenylboronic acid, adapted from established procedures for structurally similar compounds.[3][4]
Reaction Scheme
The overall two-step reaction for the synthesis of 2,4,5-trimethylphenylboronic acid is depicted below:
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Grignard Reagent Formation: C₉H₁₁Br + Mg → C₉H₁₁MgBr
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Borylation and Hydrolysis: C₉H₁₁MgBr + B(OR)₃ → C₉H₁₁B(OR)₂ + MgBr(OR) C₉H₁₁B(OR)₂ + H₂O → C₉H₁₃BO₂ + 2 ROH
Quantitative Data Summary
For a typical laboratory-scale synthesis, the following stoichiometry and reaction parameters are recommended.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| 1-Bromo-2,4,5-trimethylbenzene | 199.09 | 1.0 | (e.g., 10.0 g, 50.2 mmol) |
| Magnesium Turnings | 24.31 | 1.2 | (e.g., 1.46 g, 60.2 mmol) |
| Trimethyl Borate | 103.91 | 2.0 | (e.g., 10.4 g, 100.4 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 100 mL) |
| Hydrochloric Acid (1 M) | - | - | (e.g., 100 mL) |
| Reaction Conditions | |||
| Grignard Formation Temperature | Reflux | ||
| Borylation Temperature | -78 °C to Room Temperature | ||
| Hydrolysis Temperature | 0 °C to Room Temperature | ||
| Expected Yield | 164.01 | - | 60-80% |
Experimental Protocol
This protocol provides a detailed step-by-step procedure for the synthesis of 2,4,5-trimethylphenylboronic acid.
Materials and Reagents:
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Magnesium turnings
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Trimethyl borate (CAS: 121-43-7)[7]
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M solution)
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Anhydrous sodium sulfate
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Diethyl ether
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Brine (saturated aqueous sodium chloride solution)
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Iodine crystal (as initiator)
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Ice bath and Dry ice/acetone bath
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen or argon.
-
Magnesium turnings (1.2 equivalents) are added to the flask.
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A small crystal of iodine is added to the magnesium turnings to initiate the reaction.
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Anhydrous THF is added to cover the magnesium.
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A solution of 1-bromo-2,4,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
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A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once the reaction has initiated, the remaining solution of 1-bromo-2,4,5-trimethylbenzene is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey-brown color.
-
-
Borylation:
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The Grignard reagent solution is cooled to room temperature.
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In a separate flask, a solution of trimethyl borate (2.0 equivalents) in anhydrous THF is prepared.
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The Grignard reagent solution is then cooled to -78 °C using a dry ice/acetone bath.
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The solution of trimethyl borate is added dropwise to the cold Grignard reagent with vigorous stirring. A white precipitate will form.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for at least 12 hours.
-
-
Hydrolysis and Work-up:
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The reaction mixture is cooled to 0 °C in an ice bath.
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1 M hydrochloric acid is slowly added to the reaction mixture with stirring to quench the reaction and hydrolyze the borate ester. The mixture should be stirred for at least 1 hour until two clear layers are formed.
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The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude 2,4,5-trimethylphenylboronic acid as a solid.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the pure 2,4,5-trimethylphenylboronic acid.[4]
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Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Chemical Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-190 °C (literature)[8] |
| Purity (by HPLC) | >96% |
| Storage | Store under an inert atmosphere at 2-8 °C |
Experimental Workflow Diagram
Caption: Synthesis workflow for 2,4,5-trimethylphenylboronic acid.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzene, 1-bromo-2,4,5-trimethyl- [webbook.nist.gov]
- 6. 1-Bromo-2,4,5-trimethylbenzene [oakwoodchemical.com]
- 7. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
